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Compound of Interest

Compound Name: Lasiol

Cat. No.: B15573476

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the asymmetric synthesis of the enantiomers of
Lasiol, an acyclic monoterpene alcohol. The synthesis of (-)-Lasiol is presented based on an
asymmetric conjugate addition of crotylstannane, while the synthesis of (+)-Lasiol is outlined

based on a similar, established methodology.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of (-)-Lasiol.
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Experimental Protocols
Synthesis of (-)-Lasiol
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This protocol is adapted from the work of Mullins and co-workers, which utilizes an asymmetric

conjugate addition of crotylstannane to a chiral N-enoyl-oxazolidinone.

Step 1: Synthesis of (R)-4-((R)-2,3-dimethylpent-4-enoyl)-4-phenyloxazolidin-2-one

To a solution of (R)-4-phenyloxazolidin-2-one in anhydrous tetrahydrofuran (THF) at -78 °C
under an inert atmosphere, add a solution of n-butyllithium (n-BuLi) dropwise.

Stir the resulting solution for 30 minutes at -78 °C.

Add a solution of (E)-pent-2-enoyl chloride in anhydrous THF dropwise to the reaction
mixture.

Allow the reaction to warm to room temperature and stir for 12 hours.

Quench the reaction with a saturated aqueous solution of ammonium chloride and extract
the product with ethyl acetate.

Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate
under reduced pressure.

Purify the crude product by flash column chromatography on silica gel to afford the desired
N-enoyl-oxazolidinone.

Step 2: Asymmetric Conjugate Addition

To a solution of the N-enoyl-oxazolidinone from Step 1 in anhydrous dichloromethane
(CH2CI2) at -78 °C under an inert atmosphere, add zirconium tetrachloride (ZrCl4).

Stir the mixture for 15 minutes at -78 °C.

Add a solution of (E)-crotyl-tri-n-butylstannane in anhydrous CH2CI2 dropwise.
Allow the reaction mixture to slowly warm to -20 °C over a period of 4 hours.
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

Separate the layers and extract the aqueous layer with CH2CI2.
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» Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate
under reduced pressure.

» Purify the crude product by flash column chromatography on silica gel to yield the desired
adduct.

Step 3: Ozonolysis

e Dissolve the product from Step 2 in anhydrous CH2CI2 and cool the solution to -78 °C.
e Bubble ozone (0O3) through the solution until a blue color persists.

e Purge the solution with nitrogen to remove excess ozone.

e Add triphenylphosphine (Ph3P) and allow the mixture to warm to room temperature.

e Stir for 12 hours.

o Concentrate the reaction mixture under reduced pressure and purify the crude aldehyde by
flash column chromatography.

Step 4: Reduction to (-)-Lasiol

To a solution of the aldehyde from Step 3 in ethanol (EtOH) at 0 °C, add sodium borohydride
(NaBH4) in portions.

« Stir the reaction mixture for 2 hours at 0 °C.
e Quench the reaction by the slow addition of water.
o Extract the product with diethyl ether.

e Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter,
and concentrate under reduced pressure.

Purify the crude product by flash column chromatography to yield (-)-Lasiol.

Synthesis of (+)-Lasiol
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The synthesis of (+)-Lasiol can be achieved by following the same protocol as for (-)-Lasiol,
with the key difference being the use of the enantiomeric chiral auxiliary, (S)-4-
phenyloxazolidin-2-one, in Step 1. This will induce the opposite stereochemistry in the
conjugate addition step, leading to the formation of the (+)-enantiomer of Lasiol.

Visualizations
Experimental Workflow for the Synthesis of (-)-Lasiol
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Caption: Overall workflow for the synthesis of (-)-Lasiol.

Key Chemical Transformations in the Synthesis of (-)-
Lasiol

Key Transformations in Lasiol Synthesis
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Caption: Logical relationship of key chemical transformations.
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 To cite this document: BenchChem. [Application Notes and Protocols for the
Enantioselective Synthesis of Lasiol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15573476#synthesis-of-lasiol-enantiomers-protocol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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